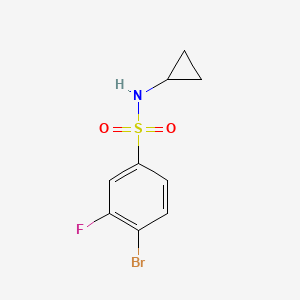![molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4](/img/structure/B1404153.png)
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
Descripción general
Descripción
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol. This compound is part of the benzo[1,4]dioxine family, which is known for its diverse applications in pharmaceutical research and other scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine involves several steps, including bromination and fluorination reactions. The starting materials typically include a benzo[1,4]dioxine derivative, which undergoes bromination using bromine or a brominating agent under controlled conditions. This is followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or similar reagents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would include optimized reaction conditions to ensure high yield and purity, as well as efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Fluorinating Agents: N-fluorobenzenesulfonimide (NFSI)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine has shown great potential in various scientific research applications, particularly in the field of pharmaceutical research. It is used as a building block for the synthesis of more complex molecules with potential therapeutic properties. Additionally, it is studied for its biological activity and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with enzymes or receptors involved in various biological processes. Further research is needed to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine include other halogenated benzo[1,4]dioxine derivatives, such as:
- 7-Chloro-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
- 7-Iodo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
- 7-Bromo-5-chloro-2,3-dihydrobenzo[1,4]dioxine
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFKSCEEAHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
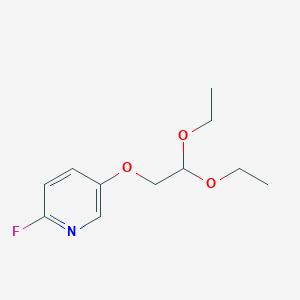
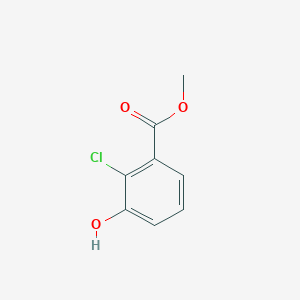
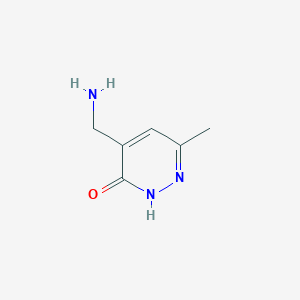
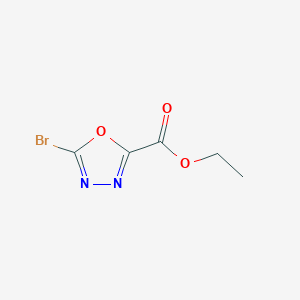
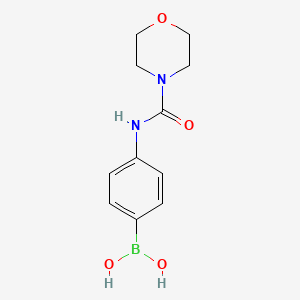

![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
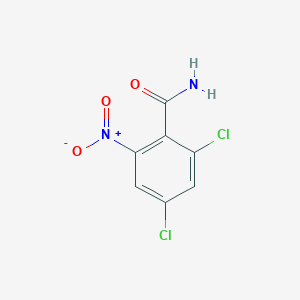
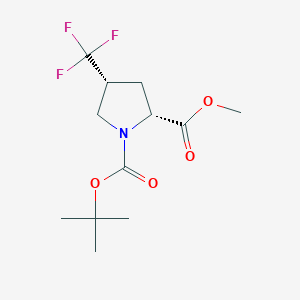
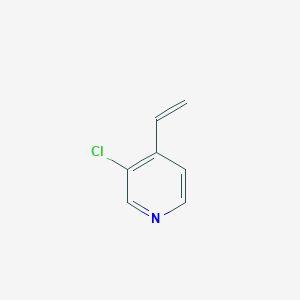
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
